N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine
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Overview
Description
N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine is an organic compound with the molecular formula C18H12ClNO It is known for its unique structural properties, which include a naphthalene ring substituted with a chlorine atom and a methoxy group attached to a benzenamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine typically involves the condensation reaction between 2-chloro-1-naphthaldehyde and 2-methoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium hydroxide or ammonia in a polar solvent.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-((2-Chloro-1-naphthalenyl)methylene)-2-hydroxybenzenamine
- N-((2-Chloro-1-naphthalenyl)methylene)-2-aminobenzenamine
Uniqueness
N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs, the methoxy group may enhance its solubility and ability to interact with specific molecular targets .
Properties
CAS No. |
40226-25-3 |
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Molecular Formula |
C18H14ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-(2-chloronaphthalen-1-yl)-N-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C18H14ClNO/c1-21-18-9-5-4-8-17(18)20-12-15-14-7-3-2-6-13(14)10-11-16(15)19/h2-12H,1H3 |
InChI Key |
STZTWWYDSITCOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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